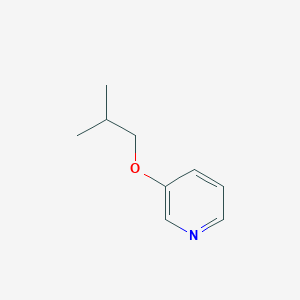

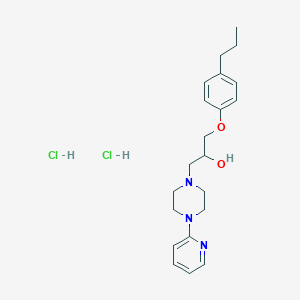

![molecular formula C15H15NO4 B2915778 (3-Benzyl-2,4-dioxo-3-azabicyclo[3.2.0]heptan-6-yl) acetate CAS No. 2137589-66-1](/img/structure/B2915778.png)

(3-Benzyl-2,4-dioxo-3-azabicyclo[3.2.0]heptan-6-yl) acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

Research groups worldwide have directed their efforts toward the stereoselective preparation of the 8-azabicyclo[3.2.1]octane scaffold , which serves as the central core for the family of tropane alkaloids . These alkaloids exhibit diverse and intriguing biological activities. Most approaches involve constructing an acyclic starting material with the necessary stereochemical information, enabling controlled formation of the bicyclic scaffold. Alternatively, some methodologies achieve stereochemical control directly during the transformation that generates the 8-azabicyclo[3.2.1]octane architecture or through desymmetrization processes starting from achiral tropinone derivatives .

Scientific Research Applications

Stereoselective Synthesis and Conversion

- A study by Mollet et al. (2012) demonstrated the use of related bicyclic β-lactams for synthesizing methyl cis-3-aminotetrahydrofuran-2-carboxylates, highlighting a method alternative to known preparations and useful in drug design (Mollet, D’hooghe, & Kimpe, 2012).

Novel Building Blocks for Drug Discovery

- Denisenko et al. (2017) developed a rapid synthesis method for substituted 3-azabicyclo[3.2.0]heptanes, using common chemicals and aiming at drug discovery applications (Denisenko et al., 2017).

Transformation into Bicyclic β-Lactams

- Piens et al. (2016) described the preparation of cis-3-aryl-4-hydroxy-2-oxa-6-azabicyclo[3.2.0]heptan-7-ones, a novel class of C-fused bicyclic β-lactams with potential as β-lactamase inhibitors (Piens et al., 2016).

Photochemical Synthesis

- A research by Jirásek et al. (2017) demonstrated the flavin-mediated visible-light [2+2] photocycloaddition of nitrogen- and sulfur-containing dienes, a method towards the synthesis of phenyl- and diphenyl-3-azabicyclo[3.2.0]heptanes (Jirásek et al., 2017).

Antibacterial and Antifungal Activity

- Chavan et al. (2020) synthesized azetidine derivatives and screened them for antibacterial and antifungal activities, indicating their potential in medicinal applications (Chavan, Jadhav, Farooqui, & Rai, 2020).

Conformational Studies

- The work by Yoon and Shin (1996) on Penicillin V Benzhydryl Ester Sulfoxide Monohydrate, which contains a similar 1-azabicyclo[3.2.0]heptane moiety, contributed to understanding the conformational aspects of these compounds (Yoon & Shin, 1996).

properties

IUPAC Name |

(3-benzyl-2,4-dioxo-3-azabicyclo[3.2.0]heptan-6-yl) acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO4/c1-9(17)20-12-7-11-13(12)15(19)16(14(11)18)8-10-5-3-2-4-6-10/h2-6,11-13H,7-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACVZGCXQDCEPME-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CC2C1C(=O)N(C2=O)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Benzyl-2,4-dioxo-3-azabicyclo[3.2.0]heptan-6-yl) acetate | |

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

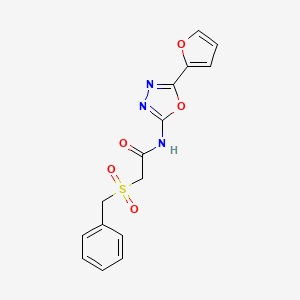

![N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B2915695.png)

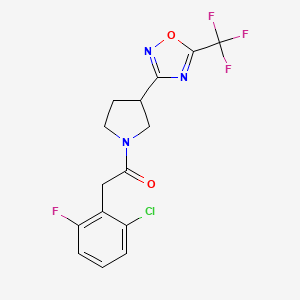

![Methyl 7-isopropyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B2915702.png)

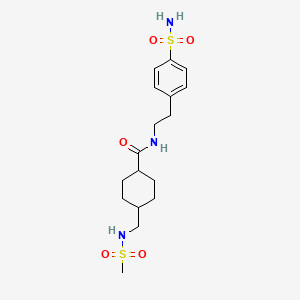

![Methyl 4-(2-chlorophenyl)-5-cyano-6-[2-(4-ethylanilino)-2-oxoethyl]sulfanyl-2-methyl-1,4-dihydropyridine-3-carboxylate](/img/structure/B2915706.png)

![(4-(Benzo[d]isothiazol-3-yl)piperazin-1-yl)(2-((tetrahydrofuran-3-yl)oxy)pyridin-3-yl)methanone](/img/structure/B2915711.png)

![2-[[3-(2-methylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2915712.png)

![5-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2-phenylpyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B2915714.png)